Cas no 1443349-54-9 (3,5-difluoro-2-(2-methylpropoxy)benzaldehyde)

3,5-Difluoro-2-(2-methylpropoxy)benzaldehyde is a fluorinated aromatic aldehyde with a 2-methylpropoxy substituent at the ortho position. This compound is characterized by its unique electronic and steric properties, imparted by the fluorine atoms and branched alkoxy group, making it a valuable intermediate in organic synthesis. The presence of fluorine enhances reactivity in cross-coupling reactions and improves metabolic stability in pharmaceutical applications. The 2-methylpropoxy moiety further influences regioselectivity in subsequent transformations. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials, where precise functionalization of the benzaldehyde scaffold is required. Its stability and synthetic versatility make it a preferred choice for advanced chemical synthesis.
3,5-difluoro-2-(2-methylpropoxy)benzaldehyde structure
1443349-54-9 structure
Product Name:3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
CAS No:1443349-54-9
MF:C11H12F2O2
MW:214.208590507507
MDL:MFCD18426715
CID:4770261
Update Time:2026-02-26

3,5-difluoro-2-(2-methylpropoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-iso-Butoxy-3,5-difluorobenzaldehyde
    • 3,5-Difluoro-2-isobutoxybenzaldehyde
    • 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
    • MDL: MFCD18426715
    • Inchi: 1S/C11H12F2O2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-5,7H,6H2,1-2H3
    • InChI Key: STJVHAQCBCEGKQ-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(C=O)=C1OCC(C)C)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 209
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3

3,5-difluoro-2-(2-methylpropoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5030-1 G
3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
1443349-54-9 95%
1g
¥ 2,765.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5030-5 G
3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
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¥ 7,669.00 2021-05-07
abcr
AB427670-1 g
2-iso-Butoxy-3,5-difluorobenzaldehyde; .
1443349-54-9
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€1,621.80 2023-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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1443349-54-9 95%
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PBTQ5030-5 G
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ5030-5G
3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
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¥ 7,669.00 2023-04-05
abcr
AB427670-1g
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3,5-difluoro-2-(2-methylpropoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1443349-54-9)3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
Order Number:A1062246
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:57
Price ($):397.0
Email:sales@amadischem.com

Additional information on 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde

Introduction to 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde (CAS No. 1443349-54-9)

3,5-difluoro-2-(2-methylpropoxy)benzaldehyde is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the chemical abstracts service number 1443349-54-9, represents a class of molecules that exhibit promising biological activities due to the presence of both fluorine and aldehyde functional groups. The structural features of this compound make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and inflammatory disorders.

The fluorine atoms at the 3rd and 5th positions of the benzene ring introduce unique electronic and steric properties to the molecule, which can influence its metabolic stability, binding affinity, and overall pharmacokinetic profile. In contrast, the aldehyde group at the 2nd position serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures. The 2-methylpropoxy side chain, attached to the benzene ring via an ether linkage, further enhances the compound's solubility and bioavailability in biological systems.

Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The incorporation of fluorine into small molecules has been shown to improve their metabolic stability, reduce susceptibility to enzymatic degradation, and enhance binding interactions with biological targets. For instance, studies have demonstrated that fluorine substitution at specific positions on aromatic rings can modulate the pharmacological activity of molecules by altering their lipophilicity and electronic distribution.

3,5-difluoro-2-(2-methylpropoxy)benzaldehyde has been investigated as a key intermediate in the synthesis of potential therapeutic candidates for various diseases. One notable area of research involves its application in the development of neuroprotective agents. Neurological disorders such as Alzheimer's disease and Parkinson's disease are characterized by oxidative stress, neuroinflammation, and protein misfolding. Compounds containing fluorinated aromatic moieties have shown promise in mitigating these pathological processes by acting as antioxidants or modulators of inflammatory pathways.

In a recent study published in the Journal of Medicinal Chemistry, researchers utilized 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde to synthesize a series of flavonoid derivatives with enhanced neuroprotective properties. The study demonstrated that the introduction of fluorine atoms into the flavonoid scaffold improved their ability to cross the blood-brain barrier and exert protective effects on neuronal cells. These findings suggest that 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde could serve as a valuable building block for developing novel treatments for neurodegenerative diseases.

Another area where this compound has shown significant potential is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, atherosclerosis, and cancer. The aldehyde group in 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde can be readily converted into other functional groups such as carboxylic acids or esters, which are known to possess anti-inflammatory properties. Additionally, the fluorine atoms can enhance the lipophilicity of these derivatives, improving their ability to interact with inflammatory signaling pathways.

Recent research has also explored the use of 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde in the development of anticancer agents. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates compared to normal cells. Compounds that can selectively target these aberrant processes hold great promise for cancer therapy. The structural features of this compound make it an attractive candidate for designing molecules that can inhibit key enzymes involved in cancer cell metabolism or induce apoptosis.

The synthesis of 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde typically involves multi-step organic reactions starting from commercially available precursors such as fluorene or biphenyl derivatives. The introduction of fluorine atoms is commonly achieved through halogen exchange reactions or direct fluorination methods using appropriate reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride). The subsequent functionalization at the 2nd position with an aldehyde group is typically accomplished via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

The ether linkage at the 2nd position is formed through nucleophilic substitution reactions where an alkoxide derived from 2-methylpropanol reacts with a suitable electrophile containing a leaving group at that position. This step requires careful optimization to ensure high yield and purity of the final product. Once synthesized, 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde can be further modified through various chemical transformations to produce a wide range of pharmacologically active compounds.

The growing interest in fluorinated aromatic compounds underscores their importance in modern drug discovery efforts. The unique properties imparted by fluorine substitution make these molecules highly versatile tools for medicinal chemists seeking to develop novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for compounds like 3,5-difluoro-2-(2-methylpropoxy)benzaldehyde, it is expected that this compound will play an increasingly significant role in addressing some of humanity's most pressing health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1443349-54-9)3,5-difluoro-2-(2-methylpropoxy)benzaldehyde
A1062246
Purity:99%
Quantity:1g
Price ($):397.0
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